molecular formula C13H16N6O3 B11261169 N~4~-(2-methoxyphenyl)-N~2~,N~2~-dimethyl-5-nitropyrimidine-2,4,6-triamine

N~4~-(2-methoxyphenyl)-N~2~,N~2~-dimethyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11261169
M. Wt: 304.30 g/mol
InChI Key: LEIQVTFKDYHGCQ-UHFFFAOYSA-N
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Description

N4-(2-METHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a methoxyphenyl group, dimethyl groups, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-METHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting with the preparation of the methoxyphenyl precursor. This precursor is then subjected to nitration and subsequent amination reactions to introduce the nitro and amine groups, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(2-METHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

N4-(2-METHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2-METHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N4-(2-METHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16N6O3

Molecular Weight

304.30 g/mol

IUPAC Name

4-N-(2-methoxyphenyl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C13H16N6O3/c1-18(2)13-16-11(14)10(19(20)21)12(17-13)15-8-6-4-5-7-9(8)22-3/h4-7H,1-3H3,(H3,14,15,16,17)

InChI Key

LEIQVTFKDYHGCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)NC2=CC=CC=C2OC)[N+](=O)[O-])N

Origin of Product

United States

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